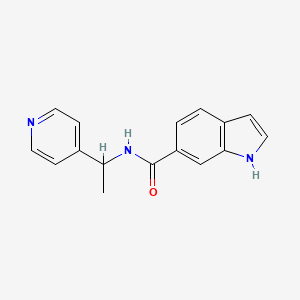
(3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone, also known as MPAM, is a chemical compound that has been studied for its potential use in scientific research. MPAM belongs to the class of azetidinone compounds and has shown promising results in various biological assays.
作用机制
The mechanism of action of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone is not fully understood. However, it is believed that (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone acts by inhibiting certain enzymes or proteins involved in cellular processes. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and histone deacetylase (HDAC), a protein involved in gene expression.
Biochemical and physiological effects:
(3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has been shown to have various biochemical and physiological effects in animal models. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has been shown to reduce inflammation by inhibiting the activity of COX-2. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has exhibited antibacterial activity by disrupting the cell membrane of bacteria.
实验室实验的优点和局限性
(3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has several advantages for lab experiments. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone is a relatively stable compound that can be easily synthesized and purified. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has shown promising results in various biological assays, making it a potential candidate for drug development. However, there are also limitations to using (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone in lab experiments. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has low solubility in water, which can limit its use in certain assays. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of results.
未来方向
There are several future directions for the study of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone. One potential direction is to further investigate the mechanism of action of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone. Understanding the specific enzymes or proteins targeted by (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone can provide insight into its potential use as a therapeutic agent. Another direction is to study the pharmacokinetics and pharmacodynamics of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone in animal models. This can provide information on the optimal dosage and administration of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone for potential use in humans. Finally, further research is needed to investigate the potential use of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone in combination with other compounds for enhanced therapeutic effects.
合成方法
(3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone can be synthesized through a multistep process that involves the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form 3-methylfuran-2-yl chloride. This intermediate is then reacted with 2-phenylazetidin-1-amine to form (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone. The purity and yield of (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone can be improved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
(3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has been studied for its potential use in various biological assays such as anti-inflammatory, anti-cancer, and anti-microbial activities. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. (3-Methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone has also exhibited antibacterial activity against various strains of bacteria.
属性
IUPAC Name |
(3-methylfuran-2-yl)-(2-phenylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-8-10-18-14(11)15(17)16-9-7-13(16)12-5-3-2-4-6-12/h2-6,8,10,13H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCRXRYOXOOINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)
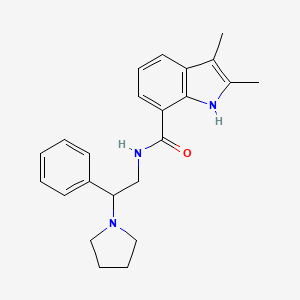
![4-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B7495140.png)
![1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7495142.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495148.png)
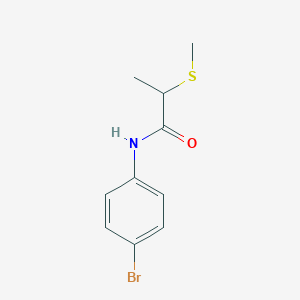
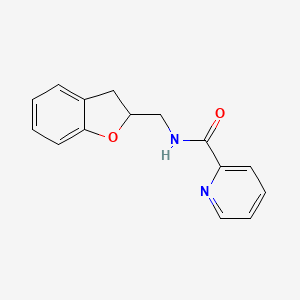
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495178.png)

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7495185.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7495191.png)
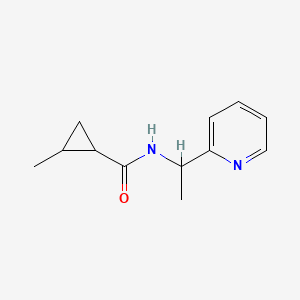
![5-(Azetidine-1-carbonyl)-2-[(2-fluorophenyl)methyl]thiomorpholin-3-one](/img/structure/B7495199.png)
